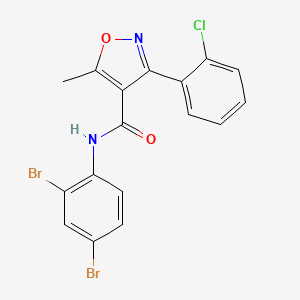![molecular formula C22H20ClNO3 B12479811 4-({[4-(Benzyloxy)-3-chlorobenzyl]amino}methyl)benzoic acid](/img/structure/B12479811.png)
4-({[4-(Benzyloxy)-3-chlorobenzyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound with a molecular formula of C21H20ClNO3. This compound is characterized by the presence of a benzyloxy group, a chlorophenyl group, and a benzoic acid moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable chlorinating agent to form the benzyloxy group.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorinating agent.
Coupling Reaction: The benzyloxy and chlorophenyl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Final Acidification: The final step involves the acidification of the intermediate compound to form 4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
- 4-({[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}methyl)benzoic acid
Comparison
4-[({[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is unique due to the presence of both benzyloxy and chlorophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it valuable for specific research applications.
Properties
Molecular Formula |
C22H20ClNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-[[(3-chloro-4-phenylmethoxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C22H20ClNO3/c23-20-12-18(8-11-21(20)27-15-17-4-2-1-3-5-17)14-24-13-16-6-9-19(10-7-16)22(25)26/h1-12,24H,13-15H2,(H,25,26) |
InChI Key |
CIRZNMCQTDRGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12479732.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B12479736.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12479737.png)

![3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide](/img/structure/B12479741.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B12479745.png)
![N~1~-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12479751.png)
![3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12479759.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B12479766.png)
![Ethyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12479776.png)
![Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12479788.png)
![N-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B12479790.png)
![3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12479795.png)
![8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12479802.png)
